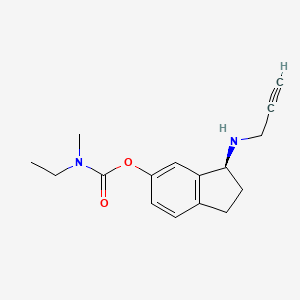

(S)-Ladostigil

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

209394-29-6 |

|---|---|

Molecular Formula |

C16H20N2O2 |

Molecular Weight |

272.34 g/mol |

IUPAC Name |

[(3S)-3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-yl] N-ethyl-N-methylcarbamate |

InChI |

InChI=1S/C16H20N2O2/c1-4-10-17-15-9-7-12-6-8-13(11-14(12)15)20-16(19)18(3)5-2/h1,6,8,11,15,17H,5,7,9-10H2,2-3H3/t15-/m0/s1 |

InChI Key |

LHXOCOHMBFOVJS-HNNXBMFYSA-N |

Isomeric SMILES |

CCN(C)C(=O)OC1=CC2=C(CC[C@@H]2NCC#C)C=C1 |

Canonical SMILES |

CCN(C)C(=O)OC1=CC2=C(CCC2NCC#C)C=C1 |

Origin of Product |

United States |

Foundational & Exploratory

(S)-Ladostigil: A Deep Dive into its Neuroprotective Mechanisms in Neurodegenerative Diseases

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide offers a comprehensive examination of the multifaceted mechanism of action of (S)-Ladostigil, a promising therapeutic agent for neurodegenerative disorders. By integrating preclinical and clinical data, this document elucidates the core molecular pathways influenced by this compound, providing a valuable resource for the scientific community engaged in neuropharmacology and drug discovery.

Core Pharmacological Profile: A Multi-Target Approach

This compound, also known as TV3326, is a chimeric molecule ingeniously designed to concurrently address multiple pathological cascades implicated in neurodegenerative diseases like Alzheimer's disease (AD) and Lewy Body dementia.[1][2] It amalgamates the neuroprotective properties of rasagiline, a selective monoamine oxidase-B (MAO-B) inhibitor, with the cholinesterase (ChE) inhibitory activity reminiscent of rivastigmine.[1][3] This dual-action profile is further augmented by its ability to inhibit MAO-A, contributing to its antidepressant effects.[2]

The rationale behind this multi-target design is to exert a synergistic therapeutic effect, addressing both symptomatic relief through cholinesterase inhibition and potential disease modification through MAO inhibition and other neuroprotective pathways.

Quantitative Analysis of Enzymatic Inhibition and Neuroprotection

The efficacy of this compound as a dual inhibitor and a neuroprotective agent has been quantified in numerous preclinical studies. The following tables summarize the key in vitro and in vivo findings.

| Enzyme | IC50 (µM) | Notes |

| Monoamine Oxidase-B (MAO-B) | ~0.08 - 0.6 | The propargylamine moiety derived from rasagiline is responsible for the irreversible inhibition of MAO-B. |

| Monoamine Oxidase-A (MAO-A) | Data not consistently reported | This compound is also an inhibitor of MAO-A, which contributes to its antidepressant properties. |

| Acetylcholinesterase (AChE) | ~0.09 - 0.9 31.8 µM | Inhibition is pseudo-reversible and exhibits a "ceiling effect," not exceeding 50-55% inhibition, which may reduce cholinergic side effects. |

| Butyrylcholinesterase (BuChE) | ~0.2 - 2.5 | This compound also demonstrates inhibitory activity against BuChE. |

| Caspase-3 Activation | 1.05 µM | This demonstrates a direct role in the intrinsic apoptotic pathway. |

Table 1: In Vitro Inhibitory Concentrations (IC50) of this compound.

| Animal Model | Dosage | Administration Route | Treatment Duration | Key Findings |

| Aged Wistar rats (16 months old) | 1 mg/kg/day | Oral (in drinking water) | 6 months | Prevented age-related spatial memory deficits and reduced the age-related increase in activated microglia and astrocytes. |

| Aged Wistar rats | 8.5 mg/kg/day | Oral | Chronic | Inhibited brain cholinesterase (ChE) by approximately 30% and monoamine oxidase (MAO) A and B by 55-59%. |

| Mice | 26 mg/kg for 2 weeks | Not specified | 2 weeks | Resulted in approximately 70% inhibition of brain MAO activity with almost no MAO inhibition in the liver and small intestine. |

| Rats | 35-100 µmoles/kg | Oral | Not specified | Inhibited ChE by 25-40% and antagonized scopolamine-induced impairments in spatial memory. |

Table 2: Summary of In Vivo Neuroprotective Effects of this compound in Preclinical Models.

Elucidation of Core Signaling Pathways

This compound exerts its neuroprotective effects through the modulation of several critical intracellular signaling cascades. These pathways are integral to neuronal survival, plasticity, and the processing of amyloid precursor protein (APP).

Regulation of Amyloid Precursor Protein (APP) Processing

A key feature of this compound's mechanism is its ability to steer APP processing towards the non-amyloidogenic α-secretase pathway. This is achieved through the activation of Protein Kinase C (PKC). Increased PKC activity stimulates α-secretase, leading to the production of the soluble and neuroprotective sAPPα fragment, while concurrently reducing the generation of the neurotoxic amyloid-beta (Aβ) peptide.

Caption: this compound's modulation of APP processing via PKC activation.

Pro-Survival Signaling through MAPK and Bcl-2 Family Regulation

This compound promotes neuronal survival by activating the Mitogen-Activated Protein Kinase (MAPK) pathway and modulating the expression of the Bcl-2 family of proteins. Activation of the MAPK pathway is crucial for cell survival and plasticity. Concurrently, this compound upregulates the anti-apoptotic protein Bcl-2 while downregulating the pro-apoptotic proteins Bax and Bad. This shift in the Bax/Bcl-2 ratio inhibits the activation of caspase-3, a key executioner of apoptosis, thereby preventing programmed cell death.

References

(S)-Ladostigil: A Comprehensive Pharmacological and Toxicological Profile

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

(S)-Ladostigil, also known as TV-3326, is a novel multimodal neuroprotective agent that has been investigated for the treatment of neurodegenerative disorders, including Alzheimer's disease, Lewy body disease, and Parkinson's disease.[1][2] Developed from the structural modification of rasagiline, this compound is a dual inhibitor of cholinesterases (acetylcholinesterase and butyrylcholinesterase) and brain-selective monoamine oxidases (MAO-A and MAO-B).[1][3][4] This unique pharmacological profile combines the therapeutic mechanisms of established drugs like rivastigmine and rasagiline into a single molecule. Preclinical and clinical studies have demonstrated its potential neuroprotective, antioxidant, and anti-inflammatory properties, alongside its ability to modulate key signaling pathways involved in neurodegeneration. This technical guide provides a comprehensive overview of the pharmacological and toxicological profile of this compound, with a focus on quantitative data, experimental methodologies, and the visualization of its mechanisms of action.

Pharmacological Profile

Mechanism of Action

This compound exerts its therapeutic effects through a dual mechanism of action:

-

Cholinesterase Inhibition: It acts as a reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This inhibition increases the levels of acetylcholine in the brain, a neurotransmitter crucial for memory and cognitive function, which is depleted in Alzheimer's disease.

-

Monoamine Oxidase Inhibition: this compound is an irreversible inhibitor of MAO-B and a reversible inhibitor of MAO-A, with selectivity for brain MAO over peripheral MAO. Inhibition of MAO-A and MAO-B increases the levels of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine, which may contribute to its antidepressant-like effects. The brain-selective inhibition reduces the risk of the "cheese effect," a hypertensive crisis associated with non-selective MAO inhibitors.

Neuroprotective and Other Pharmacological Effects

Beyond its primary enzyme inhibitory activities, this compound exhibits a range of neuroprotective effects:

-

Regulation of Amyloid Precursor Protein (APP) Processing: this compound promotes the non-amyloidogenic processing of APP, leading to an increase in the secretion of the neuroprotective soluble APP alpha (sAPPα). This effect is mediated, in part, through the activation of protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) signaling pathways.

-

Anti-apoptotic Activity: It has been shown to protect neuronal cells from apoptosis by modulating the expression of the Bcl-2 family of proteins, resulting in reduced levels of pro-apoptotic Bad and Bax and increased levels of anti-apoptotic Bcl-2.

-

Antioxidant and Anti-inflammatory Properties: this compound has demonstrated the ability to attenuate oxidative stress and neuroinflammation. It can reduce the activation of microglia and astrocytes, key players in the inflammatory cascade in the brain.

-

Upregulation of Neurotrophic Factors: The compound has been shown to enhance the expression of neurotrophic factors such as glial cell line-derived neurotrophic factor (GDNF) and brain-derived neurotrophic factor (BDNF), which support neuronal survival and plasticity.

Pharmacokinetics

Preclinical studies in rats have shown that this compound is orally active. Chronic oral administration resulted in significant inhibition of both cholinesterase and MAO in the brain. A key characteristic of its cholinesterase inhibition is a "ceiling effect," where maximal inhibition does not surpass 50-55%, which may contribute to a lower incidence of cholinergic side effects. The primary active metabolite responsible for AChE inhibition is R-MCPAI.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Enzyme Inhibition

| Target Enzyme | IC50 Value | Reference |

| Monoamine Oxidase B (MAO-B) | 37.1 µM | |

| Acetylcholinesterase (AChE) | 31.8 µM | |

| Caspase-3 Activation | 1.05 µM |

Table 2: In Vivo Efficacy in Preclinical Models

| Animal Model | Dose | Effect | Reference |

| Rats | 35-100 µmol/kg (oral) | 25-40% Cholinesterase Inhibition | |

| Rats | 75 µmol/kg (daily for 2 weeks) | >70% inhibition of brain MAO-A and MAO-B | |

| Rats | 1 mg/kg/day (for 6 months) | Prevention of age-related spatial memory deficits | |

| Rats | 8.5 mg/kg/day | ~30% brain ChE inhibition, 55-59% MAO-A and B inhibition | |

| Rats | 52 mg/kg (daily for 21 days) | ~50% striatal ChE inhibition, >90% striatal MAO-A and B inhibition |

Signaling Pathways and Experimental Workflows

Signaling Pathways

The neuroprotective effects of this compound are mediated through complex intracellular signaling cascades.

Caption: this compound signaling pathways leading to neuroprotection.

Experimental Workflow: Preclinical Assessment of Neuroprotection

A typical experimental workflow to assess the neuroprotective effects of this compound in a preclinical model of Alzheimer's disease is depicted below.

Caption: Workflow for preclinical evaluation of this compound.

Toxicological Profile

Preclinical Toxicology

In preclinical studies, this compound has been shown to have a wide therapeutic ratio. Cholinergic side effects such as salivation, diarrhea, and muscle weakness were only observed at high doses (e.g., 139 mg/kg orally in rats), which produced 50-60% cholinesterase inhibition. The brain-selective MAO inhibition minimizes the risk of peripheral side effects associated with non-selective MAOIs.

Clinical Safety and Tolerability

Phase 2 clinical trials have evaluated the safety and efficacy of this compound in patients with mild cognitive impairment (MCI) and mild to moderate Alzheimer's disease.

In a 3-year, randomized, double-blind, placebo-controlled phase 2 trial in 210 patients with MCI, a low dose of ladostigil (10 mg/day) was found to be safe and well-tolerated. The most frequent primary reasons for discontinuation were withdrawal of consent and adverse events, with a similar number of serious adverse events reported in the placebo and ladostigil groups. The only adverse events with a higher incidence than placebo were vomiting (3.94%) and insomnia (5.94%).

Another phase 2 study in patients with mild to moderate Alzheimer's disease assessed a higher dose of 80 mg twice daily. While this study did not show statistically significant cognitive effects, likely due to insufficient acetylcholinesterase inhibition (averaging only 21.3%), it contributed to the safety database of the compound.

Table 3: Clinical Trial Safety Overview (MCI Study)

| Parameter | Placebo (n=107) | This compound 10 mg/day (n=103) | Reference |

| Study Discontinuation (before 3 years) | 35 (34.0%) | 34 (34.3%) | |

| - Due to Adverse Events | 14 (40.0% of discontinuations) | 7 (20.6% of discontinuations) | |

| Serious Adverse Events | 28 (26.2%) | 26 (25.2%) |

Detailed Experimental Protocols

Cholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a standard method for determining the in vitro inhibition of AChE by this compound.

-

Reagents and Materials:

-

Acetylcholinesterase (AChE) enzyme solution

-

This compound stock solution (in DMSO)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

-

Acetylthiocholine iodide (ATCI) substrate solution

-

Phosphate buffer (pH 8.0)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in phosphate buffer.

-

In a 96-well plate, add 25 µL of each this compound dilution or vehicle (for control) to triplicate wells.

-

Add 50 µL of AChE solution to each well and pre-incubate for a defined period (e.g., 15 minutes) at room temperature.

-

Add 125 µL of DTNB solution to each well.

-

Initiate the reaction by adding 25 µL of ATCI solution to each well.

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.

-

Calculate the rate of reaction for each concentration.

-

Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value.

-

Western Blotting for Signaling Protein Phosphorylation

This protocol outlines the steps for assessing the effect of this compound on the phosphorylation of signaling proteins like ERK in cultured neuronal cells (e.g., SH-SY5Y).

-

Cell Culture and Treatment:

-

Culture SH-SY5Y cells to 80-90% confluency.

-

Treat cells with various concentrations of this compound or vehicle for different durations.

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the phosphorylated and total forms of the protein of interest (e.g., anti-phospho-ERK and anti-total-ERK) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Capture the image using a chemiluminescence imaging system.

-

Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

-

Conclusion

References

- 1. Ladostigil - Wikipedia [en.wikipedia.org]

- 2. article.imrpress.com [article.imrpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Ladostigil: a novel multimodal neuroprotective drug with cholinesterase and brain-selective monoamine oxidase inhibitory activities for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-Ladostigil: A Technical Whitepaper on its Dual Inhibition of Acetylcholinesterase and Monoamine Oxidase-B

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neurodegenerative disorders such as Alzheimer's disease (AD) present a complex pathological landscape, necessitating multi-target therapeutic strategies. (S)-Ladostigil, or Ladostigil [(N-propargyl-(3R) aminoindan-5yl)-ethyl methyl carbamate], emerges as a potent, orally active multimodal drug designed to concurrently address several key pathways implicated in neurodegeneration.[1][2][3] Developed by combining the pharmacophoric elements of rasagiline (a monoamine oxidase inhibitor) and rivastigmine (a cholinesterase inhibitor), Ladostigil exhibits a unique dual-inhibitor profile against acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B).[4][5] This dual action aims to restore cholinergic neurotransmission and mitigate oxidative stress, respectively. Beyond direct enzyme inhibition, Ladostigil demonstrates significant neuroprotective, anti-apoptotic, and anti-inflammatory properties, positioning it as a promising disease-modifying candidate that has undergone Phase II clinical trials. This document provides an in-depth technical overview of its mechanism, pharmacological profile, experimental evaluation, and the signaling pathways it modulates.

Core Mechanism of Action: Dual Enzyme Inhibition

Ladostigil's primary mechanism involves the simultaneous inhibition of two critical enzymes in the central nervous system:

-

Acetylcholinesterase (AChE) Inhibition: The carbamate moiety of Ladostigil is responsible for the pseudo-reversible inhibition of AChE. This action reduces the hydrolysis of the neurotransmitter acetylcholine, thereby increasing its synaptic availability and enhancing cholinergic function, which is crucial for cognitive processes. A noteworthy characteristic is that AChE inhibition by Ladostigil and its primary active metabolite, R-MCPAI, does not surpass 50-55%, a "ceiling" effect that may contribute to a lower incidence of cholinergic adverse effects.

-

Monoamine Oxidase-B (MAO-B) Inhibition: The N-propargylamine group confers the ability to irreversibly inhibit MAO-B. MAO-B is a key enzyme in the catabolism of dopamine and is a significant source of reactive oxygen species (ROS) in the brain. Its inhibition helps to preserve dopamine levels and reduce oxidative stress, a major contributor to neuronal damage in neurodegenerative diseases.

The synergistic effect of inhibiting both enzymes addresses symptomatic cognitive decline while also tackling the underlying neurodegenerative processes.

References

- 1. Ladostigil: a novel multimodal neuroprotective drug with cholinesterase and brain-selective monoamine oxidase inhibitory activities for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A novel anti-Alzheimer's disease drug, ladostigil neuroprotective, multimodal brain-selective monoamine oxidase and cholinesterase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A multifunctional, neuroprotective drug, ladostigil (TV3326), regulates holo-APP translation and processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

Neuroprotective properties of (S)-Ladostigil against oxidative stress

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

(S)-Ladostigil, a multifunctional drug initially developed for Alzheimer's disease, has demonstrated significant neuroprotective properties, particularly in combating oxidative stress, a key pathological factor in a range of neurodegenerative disorders. This technical guide provides a comprehensive overview of the core mechanisms, quantitative data from preclinical studies, and detailed experimental protocols to assess the efficacy of this compound in mitigating oxidative stress-induced neuronal damage. The information presented is intended to support further research and development of this compound as a potential therapeutic agent.

This compound combines the features of a cholinesterase inhibitor with those of a monoamine oxidase (MAO) inhibitor. Beyond these primary functions, it exhibits potent antioxidant and anti-inflammatory activities.[1][2] Studies in cellular and animal models have shown that this compound can protect neurons from damage induced by oxidative insults through various mechanisms, including the modulation of key signaling pathways and the enhancement of endogenous antioxidant defenses.[3][4] This guide will delve into the specifics of these neuroprotective actions.

Mechanism of Action Against Oxidative Stress

This compound employs a multi-pronged approach to shield neurons from the detrimental effects of oxidative stress. Its neuroprotective effects are attributed to its ability to modulate several key cellular pathways.

Attenuation of Reactive Oxygen Species (ROS)

This compound has been shown to directly reduce the intracellular levels of reactive oxygen species (ROS) induced by various stressors. In human SH-SY5Y neuroblastoma cells, a widely used model for neuronal studies, pre-treatment with this compound significantly counteracted the increase in ROS caused by both acute (hydrogen peroxide, H₂O₂) and chronic (3-morpholinosydnonimine, Sin1) oxidative insults.[5]

Modulation of the Nrf2 Antioxidant Response Pathway

A crucial aspect of this compound's antioxidant effect involves the modulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a master regulator of the cellular antioxidant response. Evidence suggests that this compound's influence on the Nrf2 pathway is indirect, potentially mediated by upstream sensors like DJ-1. Upon activation, Nrf2 translocates to the nucleus and promotes the expression of a battery of antioxidant and cytoprotective genes. Studies have shown that in the presence of an oxidative stressor, this compound can modulate the expression of Nrf2 and its downstream targets, such as superoxide dismutase (Sod1, Sod2) and glutathione peroxidase 1 (Gpx1), thereby bolstering the cell's intrinsic antioxidant capacity.

Regulation of Endoplasmic Reticulum (ER) Stress

Oxidative stress is intricately linked to endoplasmic reticulum (ER) stress, a condition characterized by the accumulation of unfolded or misfolded proteins in the ER lumen. This compound has been found to alleviate ER stress induced by oxidative conditions. It achieves this by modulating the expression of genes involved in ER-autophagy and the unfolded protein response (UPR), such as Ccpg1 and Synj1. By mitigating ER stress, this compound helps maintain cellular proteostasis and prevents the activation of apoptotic pathways.

Inhibition of Inflammatory Pathways

Neuroinflammation is a common consequence of oxidative stress. This compound exhibits anti-inflammatory properties by suppressing the activation of microglia, the primary immune cells of the brain. It has been shown to reduce the release of pro-inflammatory cytokines, such as TNFα and IL-1β, by inhibiting the translocation of the transcription factor NF-κB to the nucleus.

Quantitative Data

The following tables summarize the quantitative data from key preclinical studies investigating the neuroprotective effects of this compound against oxidative stress in the SH-SY5Y human neuroblastoma cell line.

Table 1: Effect of this compound on Cell Viability under Oxidative Stress

| Stressor | This compound Concentration | Cell Viability (% of Control) | Reference |

| H₂O₂ (up to 80 µM) | Not specified | No significant cell death | |

| Sin1 (300 µM) | 5.4 µM | ~75% |

Table 2: Effect of this compound on Reactive Oxygen Species (ROS) Levels

| Stressor | This compound Concentration | Reduction in Oxidized Cells | Reference |

| H₂O₂ (80 µM) | 5.4 µM | Reduced to 87% of unexposed cells (p < 0.05) |

Table 3: Modulation of Antioxidant Gene Expression by this compound under Sin1-induced Stress

| Gene | This compound Concentration | Change in Expression | Reference |

| Sod1 | High concentration | Reduced to ~40-50% of maximal induction | |

| Sod2 | High concentration | Reduced to ~50-60% of maximal induction | |

| Gpx1 | High concentration | Reduced to ~40-50% of maximal induction | |

| Nrf2 (Nfe2l2) | High concentration | Reduced to ~40-50% of maximal induction |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound.

Cell Culture and Treatment

-

Cell Line: Human neuroblastoma SH-SY5Y cells.

-

Culture Medium: Minimum Essential Medium (MEM) and F12 (1:1 ratio) supplemented with 10% Fetal Bovine Serum (FBS) and L-glutamine.

-

Culture Conditions: 37°C in a humidified atmosphere of 5% CO₂.

-

Treatment Protocol: Pre-incubate cells with this compound for 2 hours prior to the addition of the oxidative stressor.

Assessment of Cell Viability (MTT Assay)

This protocol is adapted from studies on this compound and general MTT assay procedures.

-

Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 2 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment:

-

Pre-treat cells with various concentrations of this compound for 2 hours.

-

Introduce the oxidative stressor (e.g., H₂O₂ or Sin1) at the desired concentration and incubate for the specified duration (e.g., 24 hours).

-

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Measurement of Intracellular ROS (DCFH-DA Assay)

This protocol is based on the principles of the DCFH-DA assay and findings from this compound research.

-

Cell Seeding: Seed SH-SY5Y cells in a suitable plate (e.g., 24-well plate or black-walled 96-well plate) and allow them to adhere overnight.

-

Treatment:

-

Pre-treat cells with this compound for 2 hours.

-

Induce oxidative stress with H₂O₂ or Sin1 for the desired time (e.g., 3 hours).

-

-

DCFH-DA Staining:

-

Wash the cells once with warm PBS.

-

Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.

-

-

Wash: Wash the cells twice with PBS to remove excess probe.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer with excitation at ~485 nm and emission at ~530 nm.

Assessment of Mitochondrial Membrane Potential (JC-1 Assay)

While specific quantitative data for this compound using this assay on SH-SY5Y cells under oxidative stress is not detailed in the provided search results, it is known to prevent the fall in mitochondrial membrane potential. The following is a standard protocol.

-

Cell Seeding and Treatment: Follow the same procedure as for the ROS assay.

-

JC-1 Staining:

-

Remove the treatment medium and wash the cells with warm PBS.

-

Incubate the cells with 2 µM JC-1 dye in culture medium for 15-30 minutes at 37°C.

-

-

Wash: Wash the cells once with PBS.

-

Fluorescence Measurement: Measure the fluorescence of both JC-1 monomers (green, Ex/Em ~485/530 nm) and J-aggregates (red, Ex/Em ~550/600 nm) using a fluorescence microscope, plate reader, or flow cytometer. The ratio of red to green fluorescence is indicative of the mitochondrial membrane potential.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved in the neuroprotective effects of this compound and a typical experimental workflow.

Caption: this compound's neuroprotective signaling pathways against oxidative stress.

Caption: Experimental workflow for assessing this compound's neuroprotection.

Conclusion

This compound presents a promising multi-target therapeutic strategy for neurodegenerative diseases where oxidative stress plays a significant role. Its ability to reduce ROS, modulate the Nrf2 antioxidant pathway, alleviate ER stress, and suppress neuroinflammation collectively contributes to its potent neuroprotective effects. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and validate the therapeutic potential of this compound. Future investigations should continue to elucidate the intricate molecular mechanisms and expand the evaluation of its efficacy in more complex preclinical models.

References

In Vitro Evaluation of (S)-Ladostigil's Therapeutic Potential: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Ladostigil, a multimodal neuroprotective agent, has demonstrated significant therapeutic potential in preclinical in vitro studies for neurodegenerative diseases, particularly Alzheimer's disease. This technical guide provides a comprehensive overview of the in vitro evaluation of this compound, focusing on its core mechanisms of action: cholinesterase and monoamine oxidase inhibition, neuroprotection against oxidative stress, and modulation of key signaling pathways. This document synthesizes quantitative data from various studies into structured tables for comparative analysis, presents detailed experimental protocols for key assays, and visualizes complex biological processes through signaling pathway and workflow diagrams using Graphviz DOT language, offering a valuable resource for researchers in the field of neuropharmacology and drug development.

Introduction

This compound emerges as a promising therapeutic candidate for neurodegenerative disorders due to its unique multimodal mechanism of action. It combines the functionalities of a cholinesterase (ChE) inhibitor and a brain-selective monoamine oxidase (MAO) inhibitor within a single molecule.[1][2] This dual inhibitory action, coupled with its neuroprotective properties, positions this compound as a compound of interest for addressing the complex pathology of diseases like Alzheimer's. In vitro studies are fundamental in elucidating the specific molecular interactions and cellular effects of this compound. This guide delves into the in vitro methodologies used to characterize its therapeutic potential, providing a framework for further research and development.

Quantitative Data Presentation

The following tables summarize the key quantitative data from in vitro studies of this compound, providing a clear comparison of its inhibitory and neuroprotective activities.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme | IC50 Value (µM) | Notes |

| Acetylcholinesterase (AChE) | 31.8 | [2] |

| Monoamine Oxidase B (MAO-B) | 37.1 | [1][2] |

| Monoamine Oxidase A (MAO-A) | - | Primarily selective for MAO-B in vitro. |

| Butyrylcholinesterase (BuChE) | - | Significantly less potent against BuChE compared to AChE. |

Table 2: In Vitro Neuroprotective and Cellular Activities of this compound

| Assay | Cell Line | Concentration Range | Observed Effect |

| Neuroprotection against H₂O₂ | SH-SY5Y | 1 - 10 µM | Increased cell viability, decreased reactive oxygen species (ROS) production. |

| Caspase-3 Activation Inhibition | SK-N-SH | 1 - 10 µM | Dose-dependent decrease in cleaved caspase-3. |

| Bcl-2 Family Protein Regulation | SK-N-SH | 1 - 10 µM | Induction of Bcl-2, reduction of Bad and Bax gene and protein expression. |

| Mitochondrial Membrane Potential | - | 1 - 10 µM | Prevention of the fall in mitochondrial membrane potential. |

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to evaluate the therapeutic potential of this compound.

Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring acetylcholinesterase (AChE) activity and its inhibition.

-

Materials:

-

Recombinant human AChE

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

This compound

-

Phosphate buffer (pH 8.0)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in phosphate buffer.

-

In a 96-well plate, add 20 µL of each this compound dilution to the respective wells. Include a vehicle control (buffer only).

-

Add 140 µL of phosphate buffer to each well.

-

Add 20 µL of DTNB solution to each well.

-

Add 10 µL of the AChE enzyme solution to each well and incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding 10 µL of the ATCI substrate solution.

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 5-10 minutes) using a microplate reader to determine the reaction rate.

-

Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.

-

Monoamine Oxidase B (MAO-B) Inhibition Assay (Fluorometric)

This assay measures the activity of MAO-B and its inhibition by quantifying the production of a fluorescent product.

-

Materials:

-

Recombinant human MAO-B enzyme

-

MAO-B substrate (e.g., kynuramine or a commercial fluorometric substrate)

-

This compound

-

Positive control inhibitor (e.g., Selegiline)

-

Assay Buffer (e.g., Potassium Phosphate Buffer, pH 7.4)

-

96-well black microplate

-

Fluorescence microplate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound and the positive control in the assay buffer.

-

To the wells of a 96-well black microplate, add 50 µL of the diluted this compound, positive control, or buffer (for enzyme control).

-

Add 50 µL of the diluted MAO-B enzyme solution to each well.

-

Incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding 100 µL of the MAO-B substrate solution to each well.

-

Incubate the plate at 37°C for 20-30 minutes, protected from light.

-

Stop the reaction by adding 75 µL of 2N NaOH.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., ~320 nm excitation and ~380 nm emission for the kynuramine assay).

-

Calculate the percentage of inhibition for each concentration and determine the IC50 value.

-

Neuroprotection Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and the neuroprotective effects of compounds against toxins.

-

Materials:

-

SH-SY5Y human neuroblastoma cells

-

Cell culture medium (e.g., MEM/F12 with 10% FCS)

-

This compound

-

Neurotoxin (e.g., Hydrogen peroxide - H₂O₂)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plate

-

Microplate reader

-

-

Procedure:

-

Seed SH-SY5Y cells in a 96-well plate at a density of 2 x 10⁴ cells per well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 2 hours.

-

Induce neurotoxicity by adding a specific concentration of H₂O₂ (e.g., up to 80 µM) to the wells (except for the control wells) and incubate for 24 hours.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control (untreated, non-toxin exposed) cells.

-

Western Blot Analysis for Signaling Proteins (PKC/MAPK) and Bcl-2 Family

Western blotting is used to detect and quantify specific proteins in a sample, providing insights into the modulation of signaling pathways.

-

Materials:

-

SH-SY5Y or SK-N-SH cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-PKC, anti-PKC, anti-p-MAPK, anti-MAPK, anti-Bcl-2, anti-Bax, anti-Bad, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Culture and treat the cells with this compound at desired concentrations and time points.

-

Lyse the cells in lysis buffer and determine the protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control like β-actin.

-

Visualization of Signaling Pathways and Workflows

The following diagrams, created using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.

Caption: this compound's multimodal mechanism of action.

Caption: General workflow for in vitro evaluation.

Conclusion

The in vitro evidence strongly supports the therapeutic potential of this compound as a multimodal agent for neurodegenerative diseases. Its ability to concurrently inhibit key enzymes involved in neurotransmitter degradation and exhibit robust neuroprotective effects through multiple signaling pathways underscores its promise. The detailed protocols and compiled data within this guide are intended to facilitate further research into this compound and similar multimodal compounds, ultimately accelerating the development of novel and effective treatments for neurodegenerative disorders.

References

A Technical Guide to Preclinical Animal Models for Evaluating (S)-Ladostigil Efficacy

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the preclinical animal models utilized to investigate the efficacy of (S)-Ladostigil, a multimodal drug developed for neurodegenerative diseases. It details the experimental protocols, summarizes key quantitative findings, and illustrates the underlying mechanisms of action.

This compound is a novel compound that combines the neuroprotective and monoamine oxidase (MAO) inhibitory properties of rasagiline with the cholinesterase (ChE) inhibitory activity of a carbamate, similar to rivastigmine.[1] Its multimodal action, targeting neuroinflammation, oxidative stress, and key enzymatic pathways, has been extensively studied in various animal models to establish its therapeutic potential for conditions like Alzheimer's disease.[2][3][4]

Preclinical Animal Models for Efficacy Testing

A range of animal models has been instrumental in characterizing the cognitive-enhancing and neuroprotective effects of this compound. These models can be broadly categorized as follows:

-

Age-Related Cognitive Decline Models: Naturally aged rodents, particularly rats, are used to model the cognitive deficits that occur during normal aging. These models are valuable for assessing the preventative effects of long-term drug administration.[5]

-

Chemically-Induced Amnesia Models: Acute administration of cholinergic antagonists, such as scopolamine, induces transient memory impairment, providing a rapid screening model for drugs with cholinomimetic activity.

-

Neurotoxicant-Induced Dementia Models: Intracerebroventricular (ICV) injection of substances like streptozotocin creates a model of sporadic Alzheimer's disease by inducing insulin resistance, oxidative stress, and neuroinflammation in the brain.

-

Ischemia and Brain Injury Models: Models such as global ischemia in gerbils and closed head injury in mice are used to evaluate the potent neuroprotective and anti-apoptotic activities of this compound in the context of acute neuronal damage.

Data Presentation: Quantitative Efficacy Summary

The following tables summarize the quantitative data from key preclinical studies, showcasing the effects of this compound on cognitive function, neuroinflammation, and enzymatic activity.

Table 1: Effects of this compound on Cognitive Function in Rodent Models

| Animal Model | This compound Dose | Treatment Duration | Behavioral Test | Key Quantitative Findings |

| Aged Rats (16 months old) | 1 mg/kg/day | 6 months | Morris Water Maze (MWM), Novel Object Recognition (NOR) | Prevented the age-related decline in spatial and recognition memory. |

| Aged Rats (20.5 months old) | 8.5 mg/kg/day | Chronic | Novel Object Recognition (NOR) | Reversed existing age-related memory deficits. |

| Rats with Scopolamine-Induced Amnesia | 12–35 mg/kg (oral) | Acute | Spatial Memory Tasks | Antagonized scopolamine-induced impairments in spatial memory. |

| Rats with ICV Streptozotocin | Not Specified | Not Specified | Episodic and Spatial Memory Tasks | Reduced the cognitive deficits induced by streptozotocin. |

Table 2: Effects of this compound on Neuroinflammation and Enzyme Activity in Rodent Models

| Animal Model | This compound Dose | Treatment Duration | Parameter Measured | Key Quantitative Findings |

| Aged Rats (16 months old) | 1 mg/kg/day | 6 months | Glial Cell Activation (Astrocytes & Microglia) | Prevented the age-related increase in activated glia in the hippocampus and cortex. |

| Aged Rats | 1 mg/kg/day | 6 months | Pro-inflammatory Cytokine mRNA (TNFα, IL1β, IL6) | Suppressed the age-related overexpression of inflammatory markers in the brain. |

| Rats | 52 mg/kg/day | 21 days | MAO-A and MAO-B Activity (Hippocampus & Striatum) | Inhibited enzyme activity by >90%. |

| Rats | 52 mg/kg/day | 21 days | Cholinesterase (ChE) Activity (Striatum) | Inhibited enzyme activity by approximately 50%. |

| Rats | Not Specified | Not Specified | Cholinesterase (ChE) Activity (Brain) | Observed 25–40% inhibition of ChE. |

Mandatory Visualizations: Pathways and Workflows

The following diagrams were created using the DOT language to illustrate key mechanisms and experimental processes.

Caption: Multimodal mechanism of action of this compound.

Caption: Experimental workflow for a long-term this compound study.

Caption: Workflow for the Morris Water Maze experiment.

Caption: Workflow for the Novel Object Recognition experiment.

Experimental Protocols: Detailed Methodologies

Aged Rat Model of Cognitive Decline

This model leverages the natural cognitive decline observed in aging rodents to assess the long-term, preventative efficacy of this compound.

-

Animals: Male Wistar rats, aged 16 months at the start of the study.

-

Housing: Standard laboratory conditions with ad libitum access to food and water.

-

Drug Administration: this compound (e.g., 1 mg/kg/day) is administered chronically for 6 months, often via drinking water or daily oral gavage. A control group receives the vehicle.

-

Behavioral Assessment: Cognitive function is assessed using tests like the Morris Water Maze and Novel Object Recognition at baseline (before treatment) and at the end of the 6-month treatment period.

-

Endpoint Analysis: Following behavioral testing, animals are euthanized, and brains are collected. Hippocampal and cortical tissues are analyzed for markers of glial activation (Iba1 for microglia, GFAP for astrocytes), enzyme activity (AChE, BuChE, MAO), and levels of pro-inflammatory cytokines.

Scopolamine-Induced Amnesia Model

This is an acute model used to screen for compounds that can reverse cholinergic deficits.

-

Animals: Adult male rats or mice.

-

Protocol:

-

Drug Pre-treatment: Animals are administered this compound or vehicle at various doses (e.g., 12-35 mg/kg, p.o.).

-

Amnesia Induction: Approximately 30-60 minutes after drug administration, amnesia is induced with an intraperitoneal (IP) injection of scopolamine hydrobromide (e.g., 0.4 mg/kg).

-

Behavioral Testing: About 30 minutes after scopolamine injection, cognitive performance is assessed in a spatial memory task (e.g., Y-maze, radial arm maze, or MWM).

-

-

Primary Outcome: The key measure is the ability of this compound to significantly antagonize the memory impairment induced by scopolamine compared to the vehicle-treated group.

Morris Water Maze (MWM)

The MWM is a widely accepted test for assessing spatial learning and memory in rodents.

-

Apparatus: A large circular pool filled with opaque water, with a hidden escape platform submerged just below the surface. Visual cues are placed around the room.

-

Acquisition Phase (4-5 days):

-

Rats are given multiple trials per day (typically 4) to locate the hidden platform.

-

Each trial begins from a different starting quadrant.

-

If the rat fails to find the platform within a set time (e.g., 60-90 seconds), it is guided to it and allowed to rest there for 15-30 seconds.

-

The time taken to find the platform (escape latency) is recorded. A reduction in escape latency over successive days indicates learning.

-

-

Probe Trial (1 day after acquisition):

-

The platform is removed from the pool.

-

The rat is allowed to swim freely for a set duration (e.g., 60 seconds).

-

The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.

-

Novel Object Recognition (NOR)

The NOR test evaluates an animal's ability to recognize a novel object from a familiar one, providing a measure of recognition memory.

-

Apparatus: An open-field arena.

-

Habituation: The animal is allowed to freely explore the empty arena for 5-10 minutes to acclimate.

-

Familiarization/Training Phase:

-

Two identical objects are placed in the arena.

-

The animal is allowed to explore them for a set period (e.g., 5-10 minutes). The time spent actively exploring each object (sniffing, touching) is recorded.

-

-

Test Phase (after a retention interval, e.g., 1-24 hours):

-

One of the familiar objects is replaced with a novel object.

-

The animal is returned to the arena, and the exploration time for each object is recorded.

-

-

Primary Outcome: A "Discrimination Index" is calculated. Healthy animals with intact memory will spend significantly more time exploring the novel object than the familiar one.

References

- 1. The neurochemical and behavioral effects of the novel cholinesterase–monoamine oxidase inhibitor, ladostigil, in response to L-dopa and L-tryptophan, in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ladostigil prevents age-related glial activation and spatial memory deficits in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. The neuroprotective mechanism of action of the multimodal drug ladostigil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Low-dose ladostigil for mild cognitive impairment: A phase 2 placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and development history of Ladostigil compounds

An In-depth Technical Guide to the Discovery and Development of Ladostigil

Introduction

Ladostigil, also known as TV-3326, is a novel multimodal neuroprotective agent developed for the potential treatment of neurodegenerative disorders, including Alzheimer's disease, Lewy body disease, and Parkinson's disease.[1] Its development was rooted in a multi-target directed ligand (MTDL) strategy, aiming to simultaneously address multiple pathological pathways of these complex diseases.[2][3] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of Ladostigil, tailored for researchers, scientists, and drug development professionals.

Discovery and Rationale: A Multi-Target Approach

The conception of Ladostigil was based on the therapeutic strategy of combining the pharmacological properties of existing drugs into a single molecule to act on multiple targets.[2] It is a chimeric compound derived from the structural modification of rasagiline, an irreversible monoamine oxidase B (MAO-B) inhibitor, and incorporates the carbamate moiety of rivastigmine, a cholinesterase (ChE) inhibitor.[4] This design aimed to merge the neuroprotective and antidepressant effects of MAO inhibition with the symptomatic cognitive benefits of cholinesterase inhibition.

The primary rationale was to create a single drug with a dual mechanism of action:

-

Cholinesterase Inhibition: To increase acetylcholine levels in the brain, which is a key strategy for managing cognitive symptoms in Alzheimer's disease.

-

Monoamine Oxidase (MAO) Inhibition: To provide neuroprotection and potentially alleviate depressive symptoms often comorbid with dementia by increasing levels of dopamine, serotonin, and noradrenaline.

Preclinical Development

Ladostigil underwent extensive preclinical evaluation to characterize its pharmacological profile, neuroprotective effects, and safety.

Mechanism of Action

-

Enzyme Inhibition: Ladostigil is a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), as well as an irreversible inhibitor of brain-selective monoamine oxidase A and B (MAO-A and MAO-B). In vitro studies showed that its inhibitory effect was significantly more potent against AChE than BuChE.

-

Neuroprotection: Preclinical studies demonstrated that Ladostigil possesses potent anti-apoptotic and neuroprotective activities in various in vitro and in vivo models. These effects are attributed to several underlying mechanisms:

-

Regulation of amyloid precursor protein (APP) processing, favoring the non-amyloidogenic pathway.

-

Activation of protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) signaling pathways.

-

Stabilization of mitochondrial membrane potential and inhibition of apoptosis-related markers like caspase-3.

-

Upregulation of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF).

-

Anti-inflammatory effects by reducing microglial activation and the release of pro-inflammatory cytokines.

-

Quantitative Pharmacological Data

| Parameter | Value/Observation | Species/Model | Reference |

| In Vitro IC50 | |||

| AChE Inhibition | 31.8 µM | Not Specified | |

| MAO-B Inhibition | 37.1 µM | Not Specified | |

| In Vivo Efficacy | |||

| Brain ChE Inhibition | ~30% | Aged Wistar rats | |

| Brain MAO-A & B Inhibition | 55-59% | Aged Wistar rats | |

| Antagonism of Scopolamine-induced memory impairment | Effective at 12-35 mg/kg (oral) | Rats |

Experimental Protocols

This protocol outlines a typical colorimetric assay to determine the AChE inhibitory activity of a compound like Ladostigil.

-

Reagent Preparation:

-

Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.

-

AChE Solution: A stock solution of AChE from Electrophorus electricus is prepared in the assay buffer to a starting concentration of 0.1-0.25 U/mL.

-

Substrate Solution: Acetylthiocholine iodide (ATCI) is dissolved in deionized water (e.g., 15 mM).

-

Chromogen Solution: 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) is dissolved in the assay buffer (e.g., 3 mM).

-

Test Compound: Ladostigil is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to desired concentrations.

-

-

Assay Procedure (96-well plate):

-

To each well, add:

-

140 µL of Tris-HCl buffer.

-

20 µL of AChE solution.

-

20 µL of the test compound at various concentrations (or vehicle for control).

-

-

Pre-incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature.

-

Initiate the reaction by adding 10 µL of DTNB solution followed by 10 µL of ATCI solution.

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds for 5-10 minutes) using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

-

The IC50 value (the concentration of inhibitor that causes 50% enzyme inhibition) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

The MWM test is a standard method to evaluate hippocampal-dependent spatial learning and memory in rodent models of neurodegenerative diseases.

-

Apparatus:

-

A circular pool (e.g., 1.8 m diameter) filled with opaque water.

-

A submerged escape platform hidden from view.

-

A video tracking system to record the animal's movement.

-

-

Procedure:

-

Acquisition Phase (4-5 days): The animal is placed in the pool from different starting positions and learns to find the hidden platform using spatial cues in the room. Each animal performs multiple trials per day.

-

Probe Trial (Day 6): The platform is removed, and the animal is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.

-

-

Data Analysis:

-

Escape Latency: The time taken to find the platform during the acquisition phase.

-

Path Length: The distance traveled to find the platform.

-

Time in Target Quadrant: The primary measure from the probe trial, indicating spatial memory.

-

Clinical Development

Ladostigil progressed to Phase II clinical trials to evaluate its safety and efficacy in human subjects.

Phase II Trial in Mild to Moderate Alzheimer's Disease (NCT01354691)

-

Objective: To assess the safety and efficacy of Ladostigil (80mg b.i.d.) versus placebo in patients with mild to moderate probable Alzheimer's disease.

-

Design: A 26-week, randomized, double-blind, placebo-controlled study, followed by a 26-week open-label extension where all participants received Ladostigil.

-

Outcome: The trial did not show statistically significant cognitive effects. The average acetylcholinesterase inhibition was only 21.3%, which may be below the therapeutic threshold of 40-50% required for significant effects.

Phase II Trial in Mild Cognitive Impairment (NCT01429623)

-

Objective: To assess the safety and potential efficacy of low-dose Ladostigil (10 mg/d) in delaying the progression from Mild Cognitive Impairment (MCI) to Alzheimer's disease.

-

Design: A 3-year, randomized, double-blind, placebo-controlled trial involving 210 patients with MCI.

-

Primary Outcomes: Safety and time to progression to Alzheimer's dementia.

-

Results:

-

Progression: After 36 months, 14.1% of patients receiving Ladostigil progressed to dementia, compared to 20.4% in the placebo group. This difference was not statistically significant (p = 0.162).

-

Safety: Ladostigil was found to be safe and well-tolerated. The number of serious adverse events was similar between the Ladostigil (26 of 103 patients) and placebo groups (28 of 107 patients).

-

Biomarkers: An exploratory analysis showed that whole-brain and hippocampal volume loss was significantly less in the Ladostigil group compared to the placebo group, suggesting a potential disease-modifying effect on brain atrophy.

-

Clinical Trial Data Summary

| Trial ID | Phase | Condition | Dose | Duration | Key Findings | Reference |

| NCT01354691 | II | Mild-Moderate AD | 80mg b.i.d. | 26 weeks | No significant cognitive effects; low AChE inhibition observed. | |

| NCT01429623 | II | Mild Cognitive Impairment (MCI) | 10mg/day | 36 months | Did not significantly delay progression to dementia. Safe and well-tolerated. Associated with reduced brain and hippocampal volume loss. |

Signaling Pathways

Ladostigil's neuroprotective effects are mediated through the modulation of several key intracellular signaling pathways.

Conclusion and Future Directions

Ladostigil represents a pioneering effort in the design of multi-target drugs for neurodegenerative diseases. Its development from a rational design combining the pharmacophores of rasagiline and rivastigmine to its extensive preclinical and clinical evaluation provides valuable insights for the field. While clinical trials did not demonstrate sufficient efficacy to delay cognitive decline or progression to dementia, the compound was shown to be safe. Notably, the finding of reduced brain atrophy in the MCI trial suggests that Ladostigil or similar multi-target compounds may still hold potential as disease-modifying agents. The development history of Ladostigil underscores the complexity of treating Alzheimer's disease and highlights the importance of achieving adequate target engagement in clinical settings. Future research could focus on optimizing the balance of potencies for different targets within a single molecule to achieve a more robust clinical effect.

References

- 1. Ladostigil - Wikipedia [en.wikipedia.org]

- 2. A novel anti-Alzheimer's disease drug, ladostigil neuroprotective, multimodal brain-selective monoamine oxidase and cholinesterase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. article.imrpress.com [article.imrpress.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

(S)-Ladostigil: A Technical Guide to its Molecular Targets in Alzheimer's Disease Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Ladostigil, also known as TV-3326, is a multimodal neuroprotective agent developed for the treatment of Alzheimer's disease (AD) and other neurodegenerative disorders.[1] Its unique chemical structure, combining moieties from the cholinesterase inhibitor rivastigmine and the monoamine oxidase (MAO) inhibitor rasagiline, allows it to act on multiple pathological pathways simultaneously.[2][3] This technical guide provides an in-depth overview of the primary molecular targets of this compound, presenting quantitative data, detailed experimental protocols for assessing its activity, and visualizations of the key signaling pathways it modulates. The core mechanisms discussed include the dual inhibition of acetylcholinesterase (AChE) and brain-selective MAO, regulation of amyloid precursor protein (APP) processing, and activation of critical neuroprotective signaling cascades.

Core Molecular Targets: Dual Enzyme Inhibition

A primary mechanism of Ladostigil is the simultaneous inhibition of two key enzyme systems implicated in the pathology of Alzheimer's disease: cholinesterases and monoamine oxidases.

Acetylcholinesterase (AChE) Inhibition

Ladostigil acts as a pseudo-reversible inhibitor of AChE.[1][4] This inhibition is primarily attributed to its major active metabolite, R-MCPAI, which is formed in vivo. By inhibiting AChE, Ladostigil increases the synaptic levels of the neurotransmitter acetylcholine, which is crucial for cognitive function and is depleted in Alzheimer's disease. A notable characteristic of this inhibition is a "ceiling effect," where the maximal achievable inhibition in vivo is approximately 50-55%, which may contribute to a lower incidence of cholinergic side effects compared to other AChE inhibitors.

| Compound | Target | IC50 Value | Inhibition Type | Maximal Inhibition (in vivo) | Notes |

| Ladostigil (TV-3326) | Acetylcholinesterase (AChE) | 31.8 µM | Pseudo-reversible (by metabolite) | ~50-55% | The primary metabolite, R-MCPAI, is responsible for in vivo AChE inhibition. |

| Ladostigil (TV-3326) | Butyrylcholinesterase (BuChE) | - | Inhibitory effect is 100 times less potent than against AChE. | 25-40% (Total ChE in rats) | Chronic oral administration (52 mg/kg for 21 days) inhibited striatal ChE by ~50%. |

This colorimetric assay measures the activity of AChE by quantifying the production of thiocholine from the substrate acetylthiocholine (ATCI). Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.

Materials:

-

Acetylcholinesterase (AChE) enzyme solution (e.g., 0.2 U/mL)

-

0.1 M Phosphate Buffer, pH 8.0

-

15 mM Acetylthiocholine iodide (ATCI) substrate solution

-

3 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

-

This compound stock solution and serial dilutions

-

96-well microplate and microplate reader

Procedure:

-

Reagent Preparation: Prepare fresh solutions of AChE, ATCI, DTNB, and Ladostigil dilutions in 0.1 M phosphate buffer (pH 8.0).

-

Assay Setup: In a 96-well plate, add reagents in the following order:

-

Blank: 150 µL Phosphate Buffer, 50 µL DTNB solution.

-

Control (No Inhibitor): 100 µL Phosphate Buffer, 50 µL DTNB solution, 25 µL AChE solution.

-

Inhibitor Wells: 100 µL of each Ladostigil dilution, 50 µL DTNB solution, 25 µL AChE solution.

-

-

Pre-incubation: Pre-incubate the plate for 15 minutes at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add 25 µL of ATCI solution to all wells to start the reaction.

-

Measurement: Immediately begin measuring the absorbance at 412 nm in kinetic mode, taking readings at regular intervals (e.g., every 30-60 seconds) for 5-10 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (V = ΔAbsorbance/Δtime) for each well.

-

Calculate the percentage of inhibition for each Ladostigil concentration: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

-

Plot the percentage of inhibition against the logarithm of Ladostigil concentration and use non-linear regression to determine the IC50 value.

-

Caption: Mechanism of Acetylcholinesterase (AChE) Inhibition by this compound.

Monoamine Oxidase (MAO) Inhibition

Ladostigil is a brain-selective inhibitor of both MAO-A and MAO-B in vivo. This activity is critical, as MAO enzymes are responsible for degrading monoamine neurotransmitters like dopamine and serotonin. Importantly, Ladostigil itself is a prodrug for MAO inhibition; its metabolites, formed after the hydrolysis of its carbamate moiety, are responsible for this effect. This brain-selective action minimizes the risk of peripheral side effects, such as the "cheese effect" associated with non-selective MAO-A inhibitors. Chronic, but not acute, administration is required to achieve significant MAO inhibition.

| Compound | Target | % Inhibition (in vivo) | Animal Model / Conditions |

| Ladostigil | MAO-A | >90% | Rat Striatum & Hippocampus (Chronic, 52 mg/kg for 21 days) |

| Ladostigil | MAO-B | >90% | Rat Striatum & Hippocampus (Chronic, 52 mg/kg for 21 days) |

| Ladostigil | MAO-B | Ineffective in vitro | Ladostigil is a prodrug; its metabolite R-HPAI is the active MAO inhibitor. |

This assay is performed on Ladostigil's active metabolite (e.g., R-HPAI) to accurately measure MAO-B inhibitory potential. It measures the conversion of the non-fluorescent substrate kynuramine to the fluorescent product 4-hydroxyquinoline by MAO-B.

Materials:

-

Recombinant human MAO-B enzyme

-

Kynuramine dihydrobromide (substrate)

-

Test compound (Ladostigil's active metabolite)

-

Positive control inhibitor (e.g., Selegiline)

-

0.1 M Potassium phosphate buffer, pH 7.4

-

2N NaOH (to stop the reaction)

-

96-well black microplate and fluorescence microplate reader

Procedure:

-

Assay Setup: To the wells of a 96-well black microplate, add 50 µL of the test compound dilutions or positive control. For control wells (no inhibition), add 50 µL of buffer.

-

Enzyme Addition: Add 50 µL of the diluted MAO-B enzyme solution to each well.

-

Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add 100 µL of the kynuramine solution to each well to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for 20-30 minutes, protected from light.

-

Reaction Termination: Stop the reaction by adding 75 µL of 2N NaOH.

-

Measurement: Measure the fluorescence at an excitation wavelength of ~320 nm and an emission wavelength of ~380 nm.

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Calculate the percentage of inhibition for each concentration of the test compound compared to the control wells.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression.

-

Caption: Mechanism of brain-selective MAO Inhibition by this compound.

Neuroprotective Pathways and Targets

Beyond direct enzyme inhibition, Ladostigil engages multiple neuroprotective pathways that counter the cellular damage seen in Alzheimer's disease.

Regulation of Amyloid Precursor Protein (APP) Processing

Ladostigil has been shown to regulate the processing of APP, shifting it towards the non-amyloidogenic α-secretase pathway. This is a crucial disease-modifying effect, as it reduces the production of the toxic amyloid-beta (Aβ) peptide, a hallmark of AD. This regulation is achieved through the activation of the Protein Kinase C (PKC) and Mitogen-activated Protein Kinase (MAPK) signaling pathways. Studies show that Ladostigil markedly decreases the levels of holo-APP protein without altering APP mRNA levels, suggesting a post-transcriptional mechanism of action.

This protocol provides a general framework for analyzing changes in APP and its fragments (e.g., sAPPα, CTF-α, CTF-β) in cell lysates or tissue homogenates after treatment with Ladostigil.

Materials:

-

Cell or tissue samples (treated vs. untreated)

-

RIPA or similar lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-APP N-terminus like 22C11, anti-APP C-terminus like C1/6.1, anti-Aβ like 6E10)

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Lysate Preparation: Harvest cells or tissue and lyse in ice-cold lysis buffer. Centrifuge to pellet debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20-40 µg) onto an SDS-PAGE gel. Run the gel to separate proteins by molecular weight.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (e.g., anti-APP C-terminus) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify band intensities using image analysis software (e.g., ImageJ). Normalize the protein of interest to a loading control (e.g., GAPDH or β-actin).

Caption: this compound promotes the non-amyloidogenic APP processing pathway.

Anti-Apoptotic Activity

Ladostigil demonstrates potent anti-apoptotic and neuroprotective activities in various cellular and animal models. This neuroprotection is achieved through several interconnected mechanisms, including the regulation of the Bcl-2 family of proteins and the direct inhibition of downstream executioner caspases. Ladostigil has been shown to reduce the levels of pro-apoptotic proteins Bad and Bax while inducing the expression of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio helps to prevent the loss of mitochondrial membrane potential, a key step in the intrinsic apoptotic cascade.

| Compound | Target/Effect | IC50 Value | Cell Model |

| Ladostigil | Inhibition of Caspase-3 Activation | 1.05 µM | SK-N-SH Neuroblastoma Cells |

The MTT assay is a colorimetric method used to assess cell viability and metabolic activity, serving as a reliable proxy for evaluating neuroprotection against a toxic insult. Viable cells with active metabolism reduce the yellow tetrazolium salt (MTT) to a purple formazan product.

Materials:

-

Human neuroblastoma SH-SY5Y cells or similar neuronal cell line

-

Cell culture medium (e.g., MEM/F12 mix with 10% FCS)

-

96-well plates

-

This compound solutions

-

Neurotoxic stressor (e.g., hydrogen peroxide (H₂O₂), Aβ oligomers)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., isopropanol/HCl or SDS in HCl)

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at an optimal density (e.g., 2 x 10⁴ cells/well) and allow them to adhere overnight.

-

Pre-treatment: Replace the medium with fresh medium containing various concentrations of Ladostigil and pre-incubate for 2-24 hours.

-

Induce Stress: Add the neurotoxic stressor (e.g., H₂O₂) to the wells (excluding negative controls) and incubate for an additional 24 hours.

-

MTT Addition: Remove the medium and add 10-20 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Remove the MTT solution and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Incubate overnight in the dark if necessary.

-

Measurement: Measure the absorbance of each well at 570 nm.

-

Analysis: Calculate cell viability as a percentage relative to the untreated, non-toxin-exposed control cells.

Caption: this compound's intervention points in the intrinsic apoptosis pathway.

Conclusion

This compound represents a sophisticated, multi-target approach to Alzheimer's disease therapy. Its ability to simultaneously modulate cholinergic and monoaminergic systems, shift APP processing away from toxic amyloid-beta production, and activate endogenous neuroprotective and anti-apoptotic pathways makes it a compound of significant interest. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate and understand the complex molecular mechanisms of Ladostigil and similar multimodal drugs in the context of neurodegeneration.

References

- 1. benchchem.com [benchchem.com]

- 2. A multifunctional, neuroprotective drug, ladostigil (TV3326), regulates holo-APP translation and processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ladostigil | ALZFORUM [alzforum.org]

- 4. Dose-limiting inhibition of acetylcholinesterase by ladostigil results from the rapid formation and fast hydrolysis of the drug-enzyme complex formed by its major metabolite, R-MCPAI - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for In Vivo Administration of (S)-Ladostigil in Rodent Models

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

(S)-Ladostigil , also known as Ladostigil tartrate or TV3326, is a multimodal drug with potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease.[1] Its mechanism of action involves the inhibition of acetylcholinesterase (AChE) and monoamine oxidase (MAO)-A and -B in the brain.[2][3] Furthermore, its neuroprotective effects are attributed to the activation of protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) signaling pathways, regulation of the Bcl-2 protein family, and the upregulation of neurotrophic factors.[2][3]

This document provides detailed protocols for the in vivo administration of this compound in rodent models, summarizing key quantitative data and experimental methodologies from preclinical studies.

Quantitative Data Summary

The following tables provide a summary of the quantitative data from various in vivo studies of this compound in rodent models.

Table 1: Effects of this compound on Cognitive Function in Rodent Models

| Rodent Model | This compound Dose | Treatment Duration | Behavioral Test | Key Findings |

| Aged Rats (16 months old) | 1 mg/kg/day | 6 months | Novel Object Recognition (NOR), Morris Water Maze (MWM) | Prevented the age-related decline in recognition and spatial memory. |

| Aged Rats (20.5 months old) | 8.5 mg/kg/day | Chronic | Novel Object Recognition (NOR) | Reversed existing memory deficits. |

| Rats with scopolamine-induced memory impairment | 12-35 mg/kg (oral) | Not specified | Spatial Memory Task | Antagonized scopolamine-induced impairment in spatial memory. |

| Rats with intracerebroventricular streptozotocin-induced memory deficits | Not specified | Not specified | Episodic and Spatial Memory Tasks | Reduced deficits in episodic and spatial memory. |

Table 2: Effects of this compound on Enzyme Activity and Neuroinflammation in Rodent Models

| Rodent Model | This compound Dose | Treatment Duration | Key Findings |

| Aged Rats | 1 mg/kg/day | 6 months | Prevented age-related increases in activated astrocytes and microglia. |

| Aged Rats | 8.5 mg/kg/day | Chronic | Inhibited brain Cholinesterase by ~30% and MAO-A and -B by 55-59%. |

| Rats | 17-69 mg/kg (oral) | Not specified | Resulted in 25-40% cholinesterase inhibition. |

| Aged Rat Hippocampus | 1 mg/kg/day (oral gavage) | 30 days | Upregulated mRNA expression of various antioxidant enzymes. |

Experimental Protocols

This section details the methodologies for key experiments involving the in vivo administration of this compound.

Formulation of this compound for Oral Administration

Due to the low aqueous solubility of this compound tartrate, a co-solvent formulation is often required for oral administration in rodents.

Materials:

-

This compound tartrate powder

-

Dimethyl sulfoxide (DMSO)